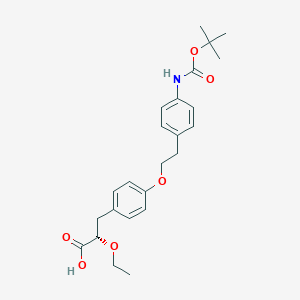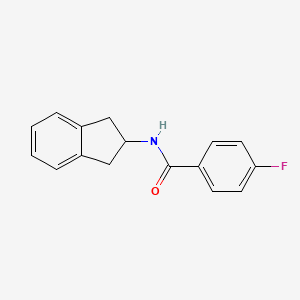
4-Fluoro-N-(indan-2-yl)benzamide
Description
Novel enhancer of endothelial NO synthase (eNOS)
AVE-9488 is a novel enhancer of endothelial NO synthase (eNOS).
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-14-7-5-11(6-8-14)16(19)18-15-9-12-3-1-2-4-13(12)10-15/h1-8,15H,9-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFMSBVSYVESTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291756-32-6 | |
| Record name | AVE 9488 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291756326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVE-9488 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U46KWJ9UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-Fluoro-N-(indan-2-yl)benzamide in providing cardiovascular benefits?
A1: this compound exerts its vasoprotective effects through a dual mechanism:
- Enhanced eNOS Expression: This compound promotes the transcription of the endothelial nitric oxide synthase (eNOS) gene. [] This leads to increased production of eNOS, the enzyme responsible for synthesizing nitric oxide (NO), a potent vasodilator crucial for maintaining vascular health.
- Reversal of eNOS Uncoupling: In diseased states, eNOS can become "uncoupled", producing reactive oxygen species (ROS) instead of beneficial NO. this compound helps restore eNOS function by increasing the availability of its essential cofactor, tetrahydrobiopterin (BH4). [] This shift back to NO production contributes to its anti-atherosclerotic properties.
Q2: What evidence supports the role of this compound in reducing atherosclerosis?
A2: Preclinical studies in apolipoprotein E-knockout (apoE-KO) mice, a model for atherosclerosis, have demonstrated the therapeutic potential of this compound:
- Reduced Neointima Formation: Treatment with this compound significantly reduced neointima formation, a key process in atherosclerosis, after cuff-induced injury in apoE-KO mice. Notably, this effect was absent in eNOS-knockout mice, confirming the critical role of eNOS in mediating these benefits. []
- Decreased Plaque Formation: Long-term administration (12 weeks) of this compound resulted in a significant decrease in atherosclerotic plaque formation in apoE-KO mice. [] This reduction was not observed in apoE/eNOS-double knockout mice, further reinforcing the importance of eNOS upregulation in its atheroprotective effects.
Q3: How does this compound interact with the eNOS gene to increase its expression?
A: Research indicates that this compound interacts with the promoter region of the eNOS gene. [] Specifically, it targets a cis-regulatory element within the proximal 263 base pairs of the promoter. While the exact mechanism is not fully elucidated, studies suggest that the transcription factor Sp1 might be involved in the basal activity of the eNOS promoter, although it may not directly mediate the compound's effects on transcription. [] Further research is needed to fully characterize the molecular details of this interaction.
Q4: What are the potential implications of this compound's dual mechanism for treating cardiovascular disease?
A: The combined effect of increasing eNOS expression and restoring its proper coupling holds promise for addressing the complex nature of cardiovascular disease. By both increasing NO bioavailability and reducing ROS production, this compound may offer a more comprehensive approach to combatting endothelial dysfunction, a hallmark of many cardiovascular conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



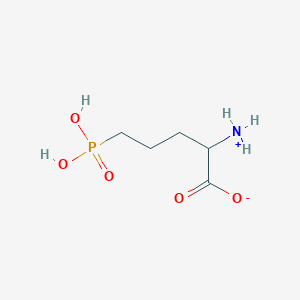

![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)

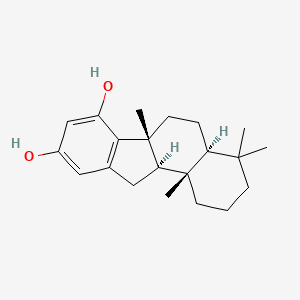
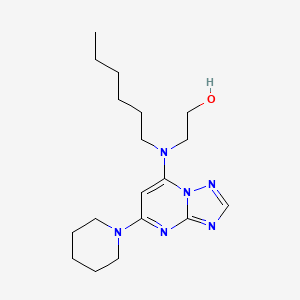
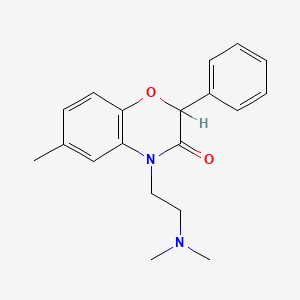
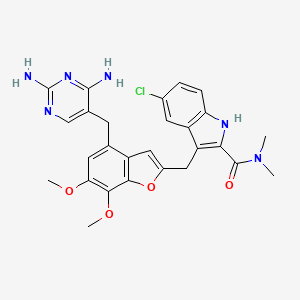
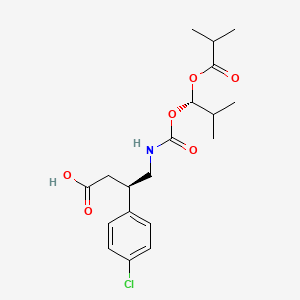
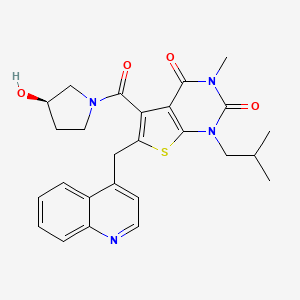

![8-[(2-ethyl-6-methylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1666083.png)
